(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 5, two methyl groups at positions 1 and 4, and a methanol group at position 3. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Pyrazole derivatives, which “(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol” is a part of, are known for their diverse pharmacological effects . They have been found to interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
The mode of action of pyrazole derivatives can vary widely. For example, some pyrazole derivatives have been found to inhibit certain enzymes, while others might interact with specific receptors . The exact mode of action of “this compound” would depend on its specific structure and the biological target it interacts with.
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways. For instance, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities, suggesting that they might interfere with the biochemical pathways of these parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol typically involves the bromination of 1,4-dimethyl-1H-pyrazole followed by the introduction of a methanol group. One common method includes:
Bromination: 1,4-dimethyl-1H-pyrazole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at position 5.
Methanol Introduction: The brominated intermediate is then reacted with formaldehyde and a reducing agent such as sodium borohydride to introduce the methanol group at position 3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium hydroxide.
Major Products:
Oxidation: Formation of (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)formaldehyde or (5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: Formation of 1,4-dimethyl-1H-pyrazol-3-yl)methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-1,4-dimethyl-1H-pyrazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- (4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- (5-Chloro-1,4-dimethyl-1H-pyrazol-3-yl)methanol
- (5-Hydroxy-1,4-dimethyl-1H-pyrazol-3-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents (e.g., bromine, chlorine, hydroxyl) can significantly affect the chemical and biological properties of these compounds.
- Reactivity: The presence of different substituents can influence the reactivity and types of reactions these compounds undergo.
- Applications: While all these compounds may have similar applications in research and industry, their specific properties can make them more suitable for certain applications over others.
Properties
IUPAC Name |
(5-bromo-1,4-dimethylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXXDBGNDGSUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1CO)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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